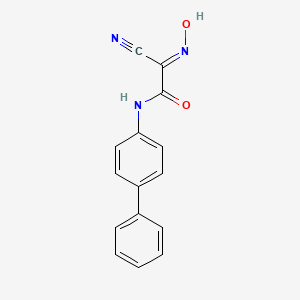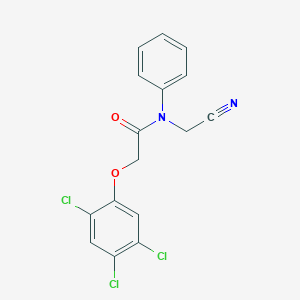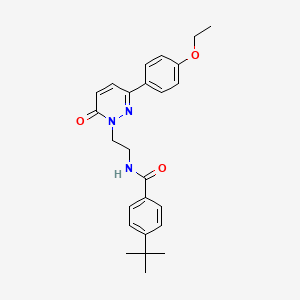
Dhodh-IN-11
Descripción general
Descripción
Dhodh-IN-11, also known as Compound 14b, is a derivative of Leflunomide . It is a weak inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo pyrimidine production pathway . The pKa of Dhodh-IN-11 is 5.03 .
Synthesis Analysis
Dhodh-IN-11 is structurally related to Leflunomide and contains the furazan ring . It is designed from Compound 14a, which undergoes ring 4 scission under physiological pH conditions to afford the corresponding cyano-oximes Dhodh-IN-11 .
Molecular Structure Analysis
The molecular weight of Dhodh-IN-11 is 265.27, and its molecular formula is C15H11N3O2 .
Chemical Reactions Analysis
Dhodh-IN-11 is a weak inhibitor of DHODH . It does not inhibit DHODH at IC50 >100 µM .
Physical And Chemical Properties Analysis
Dhodh-IN-11 is a solid substance with a light yellow to yellow color . It has a solubility of 125 mg/mL in DMSO .
Aplicaciones Científicas De Investigación
Treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL)
Dhodh-IN-11: has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia. It is involved in the inhibition of dihydroorotate dehydrogenase (DHODH), which catalyzes a crucial step in de novo pyrimidine nucleotide synthesis. This inhibition leads to intracellular nucleotide starvation, resulting in cell cycle arrest and apoptosis of T lymphoblasts .
Cancer Therapy
The role of DHODH in cancer progression is significant due to its involvement in pyrimidine synthesis and mitochondrial functionsDhodh-IN-11 could be utilized to exploit the imbalance of pyrimidine metabolism in cancer cells, offering a potential strategy for preclinical and clinical cancer therapies .
Bioinformatics and Tumor Immune Cell Infiltration
Dhodh-IN-11: can be used in bioinformatics analysis to explore the expression of DHODH and its effect on tumor immune cell infiltration across various tumor subtypes. This application aids in understanding the tumor microenvironment and developing targeted therapies .
Enhancing Replication Stress in Cancer Cells
Inhibitors like Dhodh-IN-11 can induce replication-associated DNA double-strand breaks (DSBs) in cancer cells. When combined with other drugs, such as PARP inhibitors, it enhances cellular sensitivity, offering a synergistic approach to cancer treatment .
Mecanismo De Acción
Target of Action
Dhodh-IN-11 primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is one of the top metabolic dependencies in T-cell acute lymphoblastic leukemia (T-ALL) and other rapidly proliferating cells .
Mode of Action
Dhodh-IN-11, as a DHODH inhibitor, interacts with its target by inhibiting the enzymatic activity of DHODH . This inhibition leads to the rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by Dhodh-IN-11 is the de novo pyrimidine synthesis pathway . DHODH, the enzyme inhibited by Dhodh-IN-11, catalyzes the conversion of dihydroorotate to orotate, a crucial step in this pathway . The inhibition of DHODH disrupts this pathway, leading to a shortage of pyrimidine nucleotides . This shortage forces cells to rely on the less efficient salvage pathway, leading to nucleotide starvation . Additionally, DHODH-generated Ubiquinol reduces mitochondrial membrane phospholipids hydroperoxides to lipids alcohol, thereby inhibiting the onset of ferroptosis .
Pharmacokinetics
It’s known that the efficiency of dhodh inhibitors like dhodh-in-11 can be affected by factors such as membrane lipid interactions .
Result of Action
The inhibition of DHODH by Dhodh-IN-11 results in several molecular and cellular effects. These include the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . T lymphoblasts appear to be specifically and exquisitely sensitive to nucleotide starvation after DHODH inhibition . Certain subsets of T-ALL seem to have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dhodh-IN-11. For instance, hypoxia conditions and distinctive membrane-associated characteristics of DHODH may be associated with the efficiency of DHODH inhibitors like Dhodh-IN-11 .
Safety and Hazards
Direcciones Futuras
DHODH, the rate-limiting enzyme of the de novo pyrimidine production pathway, is essential in the production of RNA and DNA and is overexpressed in malignancies such as AML, skin cancer, breast cancer, and lung cancer . Therefore, DHODH is a viable target for developing drugs to combat these cancers . Further studies are needed to understand the inhibitory mechanisms of synthesized scaffolds like Dhodh-IN-11 .
Propiedades
IUPAC Name |
(2E)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFEIDPJVPFOM-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dhodh-IN-11 | |
CAS RN |
1263303-95-2 | |
| Record name | (E)-({[1,1'-biphenyl]-4-yl}carbamoyl)methanecarbonimidoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)
![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2863461.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2863462.png)

![5-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(3-phenylpropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2863465.png)

![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)
![2-(o-tolyloxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2863469.png)

